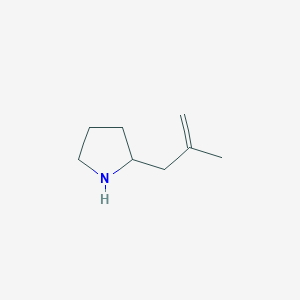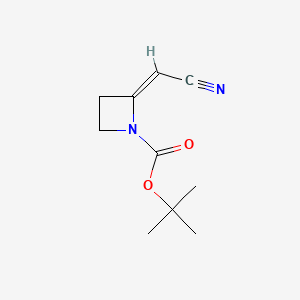
tert-butyl(2Z)-2-(cyanomethylidene)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate is an organic compound that features a tert-butyl group, a cyanomethylidene moiety, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a cyanomethylidene reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the cyanomethylidene group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact. Advanced techniques such as continuous flow synthesis may be employed to enhance production rates and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanomethylidene group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be used in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic applications, including as a precursor to drug candidates, is ongoing.
Wirkmechanismus
The mechanism of action of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl group, which can affect its steric and electronic properties. These interactions can lead to the formation of reactive intermediates that participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate include:
- tert-Butyl azetidine-1-carboxylate
- tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate analogs with different substituents
Uniqueness
The uniqueness of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate lies in its combination of a tert-butyl group, a cyanomethylidene moiety, and an azetidine ring This combination imparts distinct reactivity and properties that are not commonly found in other compounds
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h4H,5,7H2,1-3H3/b8-4- |
InChI-Schlüssel |
BWSOMVDGCKXJGN-YWEYNIOJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N\1CC/C1=C/C#N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC1=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


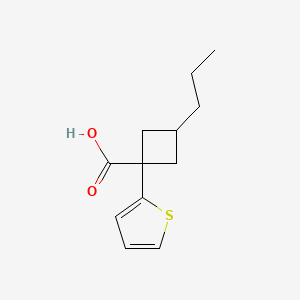
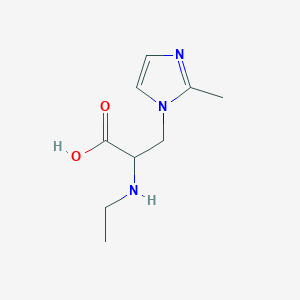
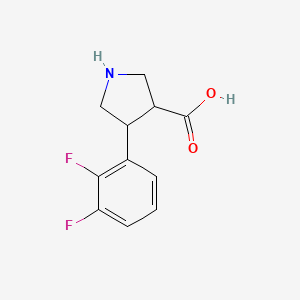
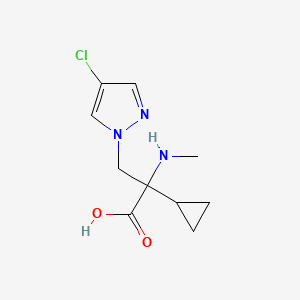
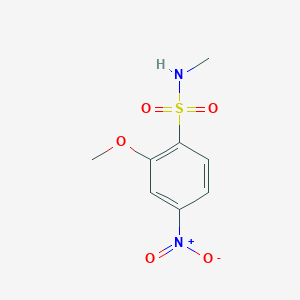
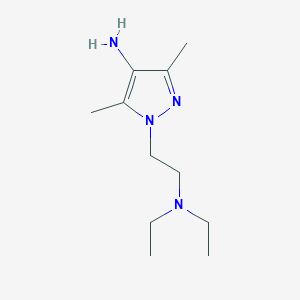
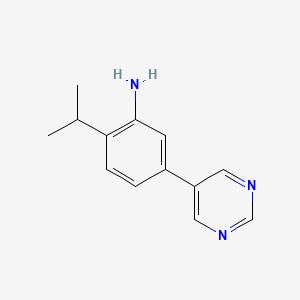
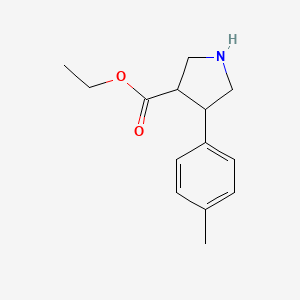
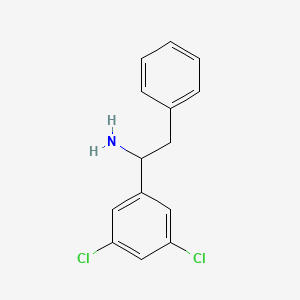
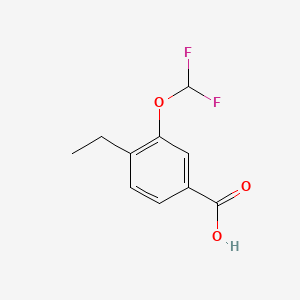
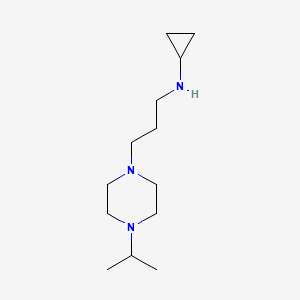
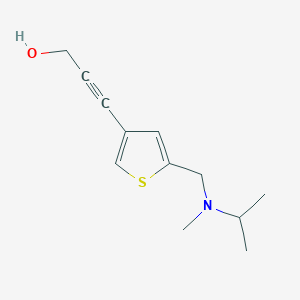
![1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate](/img/structure/B13625715.png)
